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6-(Piperazin-1-yl)pyridine-3-carboxamide

Fragment-based drug discovery Atypical protein kinase C Cancer therapeutics

Research programs requiring validated starting points for kinase, metabolic enzyme, or protease inhibitor discovery face high attrition with unoptimized fragments. This 6-(piperazin-1-yl)pyridine-3-carboxamide scaffold solves that gap. - **Proven optimization:** Delivered 1,570-fold IC₅₀ improvement (424 µM → 270 nM) against PKC-ι. - **Isoform-selective:** Achieved ME3 inhibition (IC₅₀ = 0.15 µM) with 15x selectivity over ME1. - **Structure-ready:** 1.8 Å crystal structure data available for C1s protease. - **Epigenetic applications:** HDAC2 inhibitor (IC₅₀ = 200 nM) derived from this core. Immediate supply for FBDD, SAR, and crystallography campaigns.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
CAS No. 334002-41-4
Cat. No. B3260735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperazin-1-yl)pyridine-3-carboxamide
CAS334002-41-4
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=C(C=C2)C(=O)N
InChIInChI=1S/C10H14N4O/c11-10(15)8-1-2-9(13-7-8)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2,(H2,11,15)
InChIKeyYCCSCLIXVOQFHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Piperazin-1-yl)pyridine-3-carboxamide Overview


6-(Piperazin-1-yl)pyridine-3-carboxamide (CAS 334002-41-4), also known as 6-(1-piperazinyl)nicotinamide, is a heterocyclic small molecule scaffold defined by a pyridine ring substituted with a piperazine moiety at the 6-position and a carboxamide group at the 3-position. Its molecular formula is C₁₀H₁₄N₄O with a molecular weight of 206.24 g/mol . This compound serves as a privileged starting point for the rational design of potent and selective inhibitors targeting diverse protein classes, including atypical kinases, malic enzymes, complement proteases, and histone deacetylases [1][2][3]. Its utility lies not in its intrinsic potency as a stand-alone inhibitor, but in its capacity to be systematically elaborated into high-affinity tool compounds and therapeutic leads, as evidenced by fragment-based drug discovery campaigns and structure-activity relationship (SAR) studies that demonstrate >1,500-fold improvements in target affinity following optimization [4].

Fragment-based drug discovery scaffold for diverse target classes (kinases, metabolic enzymes, proteases, HDACs)
Piperazine moiety provides a versatile chemical handle for systematic structure-guided elaboration
Reported optimization campaigns achieve >1,500-fold affinity improvements, confirming scaffold productivity

6-(Piperazin-1-yl)pyridine-3-carboxamide: Why Specificity Matters


Generic substitution with unoptimized pyridine-carboxamide fragments is scientifically invalid because the 6-(piperazin-1-yl)pyridine-3-carboxamide core confers a unique vector for fragment growth that is not replicated by regioisomeric or heteroatom-substituted analogs. In a fragment-based drug discovery campaign targeting PKC-ι, the initial pyridine fragment exhibited weak inhibitory activity with an IC₅₀ of 424 µM [1]. Systematic structure-guided optimization, which exploited the specific geometry and hydrogen-bonding capacity of the piperazine-substituted pyridine carboxamide, ultimately yielded a potent inhibitor with an IC₅₀ of 270 nM—a 1,570-fold improvement in affinity [1][2]. Similarly, SAR studies on malic enzyme 3 (ME3) inhibitors identified that the 6-piperazin-1-ylpyridin-3-ol amide scaffold, when appropriately substituted, can achieve potent and selective ME3 inhibition (IC₅₀ = 0.15 µM) with 15- and 9-fold selectivity over ME1 and ME2, respectively [3]. These examples demonstrate that the 6-(piperazin-1-yl)pyridine-3-carboxamide scaffold provides a critical starting point for achieving target potency and selectivity that cannot be realized with closely related but structurally distinct pyridine-carboxamide analogs. Procurement of this specific scaffold is therefore essential for research programs aiming to build upon established SAR and achieve comparable or improved inhibitor profiles.

Geometry Regioisomeric or heteroatom-substituted pyridine analogs alter the fragment growth vector, disrupting established structure-based design paths
Binding Unsubstituted or different amine fragments cannot replicate the hydrogen-bonding network critical for target engagement observed with the 6-piperazin-1-yl motif
SAR trajectory Closely related but distinct pyridine-carboxamide cores lack validated SAR landscapes; program productivity may shift without this specific scaffold

6-(Piperazin-1-yl)pyridine-3-carboxamide Scaffold Productivity


Optimizing Scaffold for PKC-ι Inhibition

The unoptimized 6-(piperazin-1-yl)pyridine-3-carboxamide fragment displays weak inhibition of PKC-ι with an IC₅₀ of 424 µM. Structure-guided optimization of this scaffold, which involved the addition of a 2-amino group and a phenyl linker bearing a piperazine moiety, resulted in the potent inhibitor 2-amino-5-[3-(piperazin-1-yl)phenyl]-N-(pyridin-4-yl)pyridine-3-carboxamide (PDB ligand of 6ILZ) with an IC₅₀ of 270 nM [1][2]. This represents a 1,570-fold improvement in target affinity achieved through systematic elaboration of the core scaffold [3].

PKC-ι Optimization
Head-to-head
1,570-fold improvement
Parent IC50 424 µM → Optimized analog IC50 270 nM
Supports fragment-to-lead optimization for challenging kinase targets
Reported PKC-ι biochemical assay; scaffold elaborated to nanomolar inhibitor
Fragment-based drug discovery Atypical protein kinase C Cancer therapeutics

Selective ME3 Inhibition

In a medicinal chemistry campaign targeting malic enzyme 3 (ME3) for pancreatic cancer therapy, the 6-piperazin-1-ylpyridin-3-ol amide scaffold served as the basis for SAR exploration. The optimized compound 16b, which incorporates this core, demonstrated an IC₅₀ of 0.15 µM against ME3, with 15-fold selectivity over ME1 and 9-fold selectivity over ME2. In a cellular context, compound 16b inhibited the growth of ME2-null BxPC-3 pancreatic cancer cells with an IC₅₀ of 3.5 µM [1].

ME3 Isoform Selectivity
Class-level
IC50 0.15 µM
15-fold vs ME1, 9-fold vs ME2
Enables isoform-selective metabolic enzyme probe development
Cellular IC50 3.5 µM in ME2-null BxPC-3 pancreatic cancer model
Malic enzyme 3 Pancreatic ductal adenocarcinoma Metabolic enzyme inhibition

C1s Protease Inhibition by Phenylpiperazine Analog

The 6-(piperazin-1-yl)pyridine-3-carboxamide scaffold was modified to yield 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1), a selective, competitive inhibitor of the C1s protease. A1 binds directly to C1s with a Kd of ~9.8 µM and a Ki of ~5.8 µM. A 1.8-Å crystal structure of A1 bound to C1s revealed the molecular basis for its inhibition and guided further SAR exploration of the scaffold [1].

C1s Protease Binding
Reported
Kd 9.8 µM, Ki 5.8 µM
Phenylpiperazine analog derived from scaffold
Supports structure-guided protease inhibitor design
1.8 Å co-crystal structure with C1s reported
Complement pathway C1s protease Autoimmune disease

6-(Piperazin-1-yl)pyridine-3-carboxamide Applications


Atypical Kinase Fragment-Based Discovery

As demonstrated by the 1,570-fold improvement in PKC-ι inhibitory potency achieved through structure-guided optimization of the 6-(piperazin-1-yl)pyridine-3-carboxamide fragment [1][2], this scaffold is an ideal starting point for fragment-based drug discovery (FBDD) programs targeting kinases with challenging active sites. The scaffold's low molecular weight (206.24 g/mol) and ligand efficiency make it suitable for fragment screening, while the piperazine moiety provides a versatile handle for subsequent chemical elaboration. Researchers should prioritize this scaffold when initiating FBDD campaigns against atypical kinases, such as PKC-ι, or other kinases where a novel binding mode is desired.

Isoform-Selective Metabolic Enzyme Inhibitors

The successful generation of compound 16b, a 6-piperazin-1-ylpyridin-3-ol amide derivative that inhibits ME3 with an IC₅₀ of 0.15 µM and exhibits 15-fold selectivity over ME1 and 9-fold over ME2 [3], highlights the scaffold's utility in creating isoform-selective chemical probes. Research programs focused on metabolic enzymes, such as malic enzymes, should consider this scaffold for the rational design of tool compounds that can dissect isoform-specific functions in disease models, particularly in pancreatic cancer where ME3 dependency arises from ME2 deletion.

Structure-Guided Protease Inhibitor Design

The crystal structure of the phenylpiperazine analog A1 bound to C1s protease (1.8 Å resolution) [4] demonstrates that derivatives of 6-(piperazin-1-yl)pyridine-3-carboxamide are amenable to high-resolution structural studies. This makes the scaffold particularly valuable for structure-based drug design efforts against proteases involved in complement-mediated diseases. Procurement of this scaffold is recommended for laboratories equipped with X-ray crystallography or computational modeling capabilities that seek to establish detailed structure-activity relationships and guide iterative medicinal chemistry.

HDAC Epigenetic Probe Development

The scaffold has been elaborated into N-(3-amino-6-(4-fluorophenyl)pyridin-2-yl)-6-(piperazin-1-yl)nicotinamide, an HDAC2 inhibitor with an IC₅₀ of 200 nM [5]. This indicates that the 6-(piperazin-1-yl)pyridine-3-carboxamide core can serve as a foundation for developing epigenetic modulators. Researchers in the epigenetics field should utilize this scaffold to generate novel histone deacetylase inhibitors or other chromatin-modifying enzyme probes, leveraging its proven track record of delivering nanomolar potency.

Application
Selection Property
Validation Focus
Fragment-based kinase discovery
Scaffold elaboration vector
Target engagement and potency optimization
Metabolic enzyme probe design
Isoform selectivity profile
Selectivity and cellular activity in cancer models
Protease inhibitor structure-guided design
Crystallization and binding handle
Co-crystal structure and binding kinetics
Epigenetic probe development (HDAC)
Derivatization potential for HDAC
Inhibitory potency and isoform selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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